molecular formula C7H14N2O3S B7793724 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide

Cat. No.: B7793724
M. Wt: 206.27 g/mol
InChI Key: MUISNVNUYNBDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is a chemical compound with a molecular formula of C7H14N2O3S It is characterized by the presence of an amino group, a propanamide moiety, and a thiolane ring with a dioxo substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide typically involves the reaction of a suitable thiolane derivative with an amino-propanamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve steps such as nucleophilic substitution, oxidation, and amide formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The thiolane ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions with catalysts like triethylamine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Substituted amino-propanamide derivatives.

Scientific Research Applications

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the function of proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide
  • Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide

Comparison: Compared to these similar compounds, 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is unique due to its specific structural arrangement and the presence of both an amino group and a propanamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-amino-N-(1,1-dioxothiolan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c8-3-1-7(10)9-6-2-4-13(11,12)5-6/h6H,1-5,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUISNVNUYNBDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.